2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
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Description
Molecular Structure Analysis
The molecular structure of “2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide” is complex, with a molecular formula of C18H17N3O2S. More detailed structural analysis would require specific spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide” are not fully detailed in the resources I have. It is known to be a solid at room temperature .Scientific Research Applications
Poly (ADP-ribose) Polymerase (PARP) Inhibition
2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide: serves as an intermediate in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have gained prominence in cancer therapy due to their ability to selectively target cancer cells with defective DNA repair mechanisms. By inhibiting PARP, this compound may contribute to novel anticancer strategies .
Anticancer Drug Design
Researchers have explored the design of novel anticancer agents based on 2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide . Its structural features make it a promising starting point for developing derivatives with enhanced anticancer activity. By modifying specific functional groups, scientists aim to optimize its pharmacological properties and improve its efficacy against cancer cells .
Isocorydine Derivatives
The compound has also been investigated in the context of isocorydine derivatives. Isocorydine is a natural alkaloid with potential anticancer effects. Researchers explore the synthesis of derivatives by incorporating the 2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide moiety. These derivatives may exhibit improved bioavailability, reduced toxicity, and enhanced selectivity for cancer cells .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for designing new molecules. Its unique structure provides opportunities for creating diverse analogs with specific biological activities. Researchers can explore modifications to enhance solubility, binding affinity, and metabolic stability, aiming for drug candidates with therapeutic potential .
Pharmacophore Studies
Pharmacophore modeling involves identifying essential features within a molecule responsible for its biological activity. Scientists have used 2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide as part of pharmacophore studies. By understanding the critical interactions, they can design more effective ligands for various protein targets, including those implicated in diseases like cancer and inflammation .
Chemical Biology
Exploring the biological effects of this compound sheds light on its mechanisms of action. Researchers investigate its interactions with cellular components, such as enzymes, receptors, and signaling pathways. These studies contribute to our understanding of cellular processes and may reveal new therapeutic avenues .
properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(12-24-11-13-6-2-1-3-7-13)19-10-16-14-8-4-5-9-15(14)18(23)21-20-16/h1-9H,10-12H2,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZGLFZCGIDWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide |
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